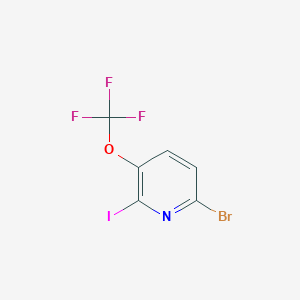
6-Bromo-2-iodo-3-(trifluoromethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-iodo-3-(trifluoromethoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, iodine, and a trifluoromethoxy group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-iodo-3-(trifluoromethoxy)pyridine typically involves halogenation reactions. One common method is the sequential halogenation of a pyridine derivative. The process begins with the bromination of a pyridine ring, followed by iodination. The trifluoromethoxy group is introduced through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation and substitution reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent production quality and scalability for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-iodo-3-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and trifluoromethoxy derivatives. These products have significant applications in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-iodo-3-(trifluoromethoxy)pyridine is extensively used in scientific research due to its unique chemical properties. Some key applications include:
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of 6-Bromo-2-iodo-3-(trifluoromethoxy)pyridine is primarily based on its ability to participate in various chemical reactions. The presence of halogen atoms and the trifluoromethoxy group enhances its reactivity and allows it to interact with different molecular targets. The compound can form covalent bonds with nucleophiles or electrophiles, leading to the formation of new chemical entities. These interactions are crucial in the development of pharmaceuticals and other bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-iodo-3-(trifluoromethoxy)pyridine can be compared with other halogenated pyridines and trifluoromethoxy-substituted compounds. Some similar compounds include:
2-Bromo-3-iodopyridine: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
6-Bromo-2-iodo-4-(trifluoromethoxy)pyridine: Similar structure but with a different position of the trifluoromethoxy group, affecting its chemical properties.
3-(Trifluoromethoxy)pyridine: Lacks halogen atoms, leading to distinct reactivity and uses.
The uniqueness of this compound lies in the combination of bromine, iodine, and trifluoromethoxy substituents, which imparts specific reactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C6H2BrF3INO |
|---|---|
Molekulargewicht |
367.89 g/mol |
IUPAC-Name |
6-bromo-2-iodo-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2BrF3INO/c7-4-2-1-3(5(11)12-4)13-6(8,9)10/h1-2H |
InChI-Schlüssel |
DIRLIEKXSFWVDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1OC(F)(F)F)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide](/img/structure/B14804303.png)

![2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole](/img/structure/B14804315.png)
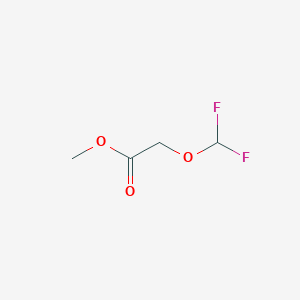
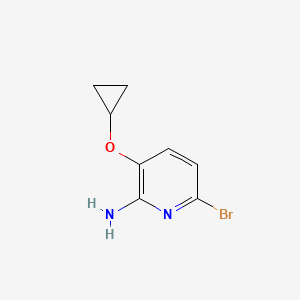
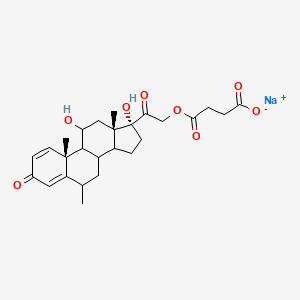
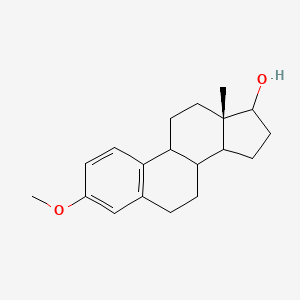
![4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile](/img/structure/B14804355.png)
![3-nitro-N'-[(2E)-4-oxopentan-2-ylidene]benzohydrazide](/img/structure/B14804367.png)
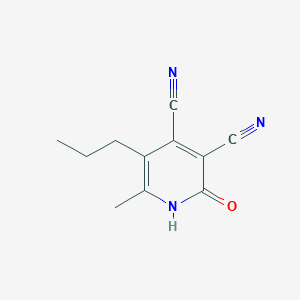
![2-(4-bromo-3-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B14804387.png)
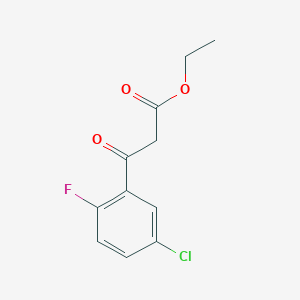

![Carbamic acid, N-[4-[[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]amino]butyl]-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B14804403.png)
